

Application Notes and Protocols for the Investigation of Trigastril in Functional Dyspepsia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Trigastril	
Cat. No.:	B1236227	Get Quote

Disclaimer: The following document outlines a hypothetical framework for the clinical investigation of **Trigastril** for functional dyspepsia. Publicly available data from dedicated clinical trials of **Trigastril** for this specific indication is limited. Therefore, these notes and protocols are based on the known composition of **Trigastril** and established methodologies for clinical trials in functional dyspepsia.

Application Notes

1.1 Introduction to Trigastril

Trigastril is an antacid preparation typically containing a combination of aluminum hydroxide, magnesium hydroxide, and calcium carbonate.[1] These components are basic compounds that neutralize gastric acid, thereby increasing the pH of the stomach contents. While primarily used for symptomatic relief of heartburn and acid indigestion, its potential utility in functional dyspepsia warrants investigation, particularly in patient subgroups where symptoms are exacerbated by gastric acidity.

1.2 Hypothesized Mechanism of Action in Dyspepsia

The primary mechanism of action of **Trigastril** in the context of dyspepsia is the direct neutralization of gastric acid. Functional dyspepsia is a heterogeneous disorder, and in a subset of patients, hypersensitivity to gastric acid may contribute to symptoms such as





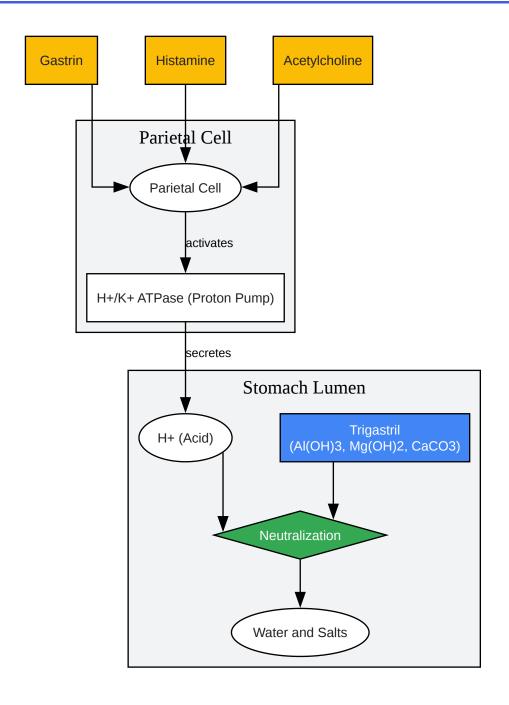


epigastric pain and burning. By increasing the intragastric pH, **Trigastril** may alleviate these symptoms. The combination of different antacids can offer a balanced approach, with magnesium hydroxide having a laxative effect that can counteract the constipating effect of aluminum hydroxide and calcium carbonate.

1.3 Potential Signaling Pathway Intervention

The signaling pathway for gastric acid secretion involves the stimulation of parietal cells in the stomach lining. This process is regulated by various factors, including gastrin, histamine, and acetylcholine. While **Trigastril** does not directly interact with these signaling pathways, it acts downstream by neutralizing the secreted acid.





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Figure 1: Simplified pathway of acid secretion and Trigastril's action.

Experimental Protocols

- 2.1 Phase IIa, Randomized, Double-Blind, Placebo-Controlled Trial Protocol
- 2.1.1 Study Objectives



- Primary Objective: To evaluate the efficacy of Trigastril in providing symptomatic relief of functional dyspepsia compared to placebo.
- Secondary Objectives:
 - To assess the safety and tolerability of **Trigastril** in patients with functional dyspepsia.
 - To evaluate the onset of action of **Trigastril** in providing symptom relief.
 - To assess the impact of **Trigastril** on the quality of life of patients with functional dyspepsia.

2.1.2 Study Population

A total of 120 adult patients (aged 18-65 years) with a diagnosis of functional dyspepsia according to the Rome IV criteria will be recruited.

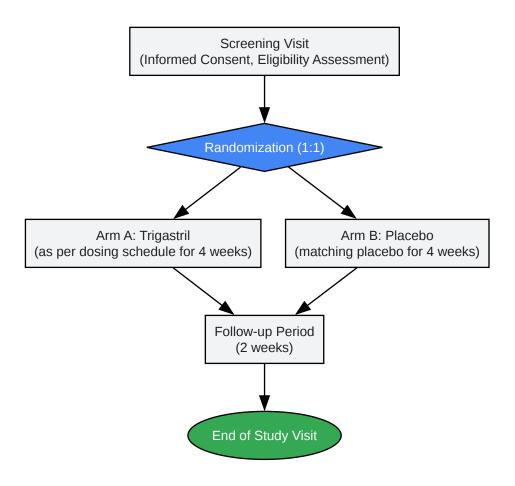
Table 1: Inclusion and Exclusion Criteria

Inclusion Criteria	Exclusion Criteria
Diagnosis of functional dyspepsia (Rome IV criteria)	Presence of gastroesophageal reflux disease (GERD) as the predominant symptom
Symptom severity score of at least 4 on a 7-point Likert scale	History of peptic ulcer disease or gastrointestinal bleeding
Willingness to provide informed consent	Use of proton pump inhibitors (PPIs), H2- receptor antagonists, or other antacids within 2 weeks of screening
Normal upper endoscopy within the last year	Known allergy to any of the components of Trigastril
Stable medication regimen for any chronic conditions	Severe renal impairment

2.1.3 Study Design and Methodology



This will be a two-arm, parallel-group, randomized, double-blind, placebo-controlled study. Eligible patients will be randomized in a 1:1 ratio to receive either **Trigastril** or a matching placebo. The treatment duration will be 4 weeks, with a 2-week follow-up period.



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Figure 2: Experimental workflow for the proposed clinical trial.

2.1.4 Investigational Product and Dosing

- Investigational Product: Trigastril tablets/suspension.
- Dosage: One to two tablets (or equivalent suspension dose) taken as needed for symptoms,
 up to a maximum of four times a day.
- Placebo: An identical-appearing tablet/suspension containing no active ingredients.

2.1.5 Outcome Measures



Table 2: Primary and Secondary Efficacy Endpoints

Endpoint Type	Endpoint	Assessment Tool	Timepoint
Primary	Proportion of responders, defined as a ≥30% reduction in the mean overall symptom score	7-point Likert Scale for Dyspepsia Symptoms	Week 4
Secondary	Change from baseline in the Gastrointestinal Symptom Rating Scale (GSRS) score[2]	GSRS Questionnaire	Weeks 1, 2, 4, 6
Secondary	Time to onset of meaningful symptom relief	Patient-reported diary	Daily
Secondary	Change from baseline in the Short-Form Nepean Dyspepsia Index (SF-NDI) score	SF-NDI Questionnaire	Weeks 4, 6
Secondary	Incidence and severity of adverse events	Adverse Event Monitoring	Throughout the study

2.1.6 Data Collection and Analysis

Data will be collected at screening, baseline (Week 0), and at Weeks 1, 2, 4, and 6. Efficacy analyses will be performed on the intent-to-treat (ITT) population. The primary endpoint will be analyzed using a chi-squared test. Secondary continuous endpoints will be analyzed using an analysis of covariance (ANCOVA) with baseline values as a covariate. Safety data will be summarized descriptively.

Data Presentation

Table 3: Hypothetical Baseline Demographics and Clinical Characteristics



Characteristic	Trigastril (n=60)	Placebo (n=60)	Total (N=120)
Age (mean, SD)	45.2 (12.1)	44.8 (11.5)	45.0 (11.8)
Female, n (%)	38 (63.3%)	40 (66.7%)	78 (65.0%)
Duration of Dyspepsia (years, mean, SD)	5.1 (2.3)	4.9 (2.1)	5.0 (2.2)
Baseline Overall Symptom Score (mean, SD)	5.8 (0.9)	5.7 (1.0)	5.75 (0.95)
Baseline GSRS Score (mean, SD)	35.4 (8.2)	34.9 (8.5)	35.15 (8.35)

Table 4: Hypothetical Primary Efficacy Outcome at Week 4

Outcome	Trigastril (n=60)	Placebo (n=60)	p-value
Responders, n (%)	33 (55.0%)	18 (30.0%)	<0.05
Non-responders, n	27 (45.0%)	42 (70.0%)	

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References

- 1. vdoc.pub [vdoc.pub]
- 2. GSRS [gsrs.ncats.nih.gov]
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